![molecular formula C15H11ClN2O2 B3029350 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- CAS No. 628308-52-1](/img/structure/B3029350.png)
1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-
Übersicht
Beschreibung
Isoindoline can be considered as the “hydrogenated sister” of isoindole which is widespread in nature as a heterocyclic core of alkaloids and antibiotics .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis of N-substituted 1H-isoindole-l,3- (2/7)-diones is described from the reaction of cyclic anhydrides with Schiff bases as suitable replacing substrates instead of the corresponding amines .Molecular Structure Analysis
The molecular structure of isoindole derivatives can be viewed using Java or Javascript . The most active compounds are 2- (4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2- (4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid .Chemical Reactions Analysis
The reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines is a suitable reaction . Nitrones experimented cyclization using either [1,3-bis-(2,6-diisopropyl)imidazol-2-ylidene)Au]OTf [Au(IPr)OTf] or [tBu2P(o-biphenyl)Au]OTf in MeNO2 giving exclusively isoindoles .Physical And Chemical Properties Analysis
The molecular weight of isoindole is 117.15 g/mol . The exact mass is 117.057849228 g/mol and the monoisotopic mass is 117.057849228 g/mol . The topological polar surface area is 15.8 Ų .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
The compound has been investigated as an inhibitor of human protein kinase CK2 (Casein Kinase 2). CK2 is an essential Ser/Thr kinase with high constitutive activity. Dysregulation of CK2 has been associated with various pathological processes, making CK2 inhibitors potential therapeutic agents. Notably, the 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones represent a novel class of potent CK2 inhibitors. Among them, 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid exhibit remarkable inhibitory activity against CK2, with IC50 values of 0.15 µM and 0.3 µM, respectively .
Fluorophore Synthesis
A novel synthetic strategy has been established to assemble single (Z)- or (E)-1H-isoindole derivatives. This compound serves as a precursor for structurally unique fluorophores. By selectively activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites, researchers have efficiently accessed these fluorophores, which find applications in imaging, sensing, and biological studies .
Neurodegenerative Diseases
Considering CK2’s role in neuronal signaling and neurodegenerative disorders, the compound’s impact on neuroprotection and disease progression is an intriguing avenue. Investigating its effects in relevant models could reveal therapeutic opportunities.
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It’s known that isoindoline-1,3-dione derivatives interact with their targets, such as the dopamine receptor d3 , leading to potential therapeutic effects.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with the inhibition of β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease.
Pharmacokinetics
Result of Action
Isoindoline-1,3-dione derivatives have shown potential therapeutic effects, such as antipsychotic effects via modulation of the dopamine receptor d3 and potential capacity in the treatment of Alzheimer’s disease via inhibition of β-amyloid protein aggregation .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been achieved using environmentally friendly synthetic approaches , suggesting that the compound’s synthesis can be influenced by environmental conditions.
Eigenschaften
IUPAC Name |
2-[[6-(chloromethyl)pyridin-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-8-10-4-3-5-11(17-10)9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUWOKXRRHHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735553 | |
| Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- | |
CAS RN |
628308-52-1 | |
| Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

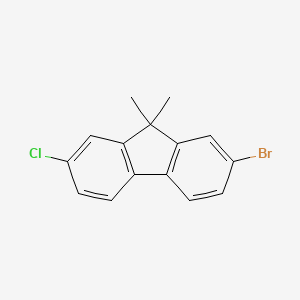

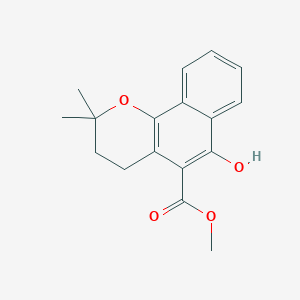
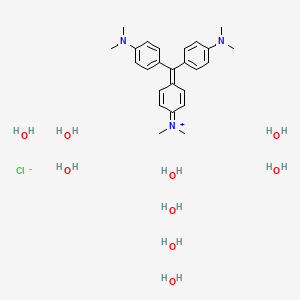
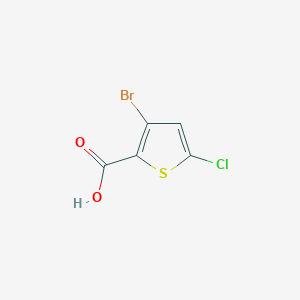

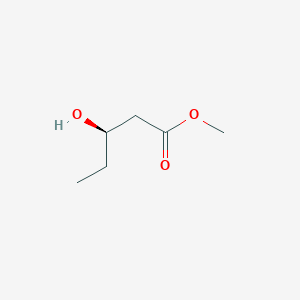
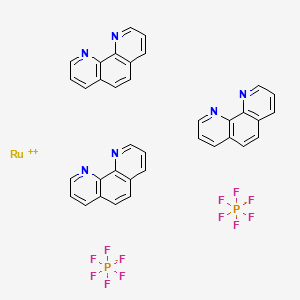
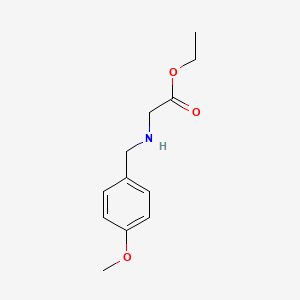

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)
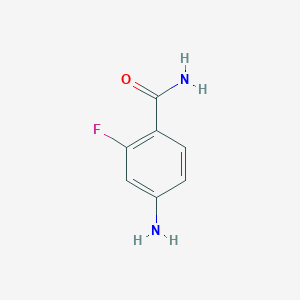
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
